2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-(3-tert-butylsulfonylpyrrolidin-1-yl)-2-(4-phenylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4S/c1-22(2,3)28(25,26)20-13-14-23(15-20)21(24)16-27-19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-12,20H,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHBQGYNZFSCMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone typically involves multiple steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl compound is replaced by a pyrrolidine derivative.
Introduction of the Sulfonyl Group: The sulfonyl group can be added through a sulfonylation reaction, typically using a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yloxy)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Based Ethanone Derivatives ()
The compound 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () shares an ethanone core but differs in its heterocyclic framework. Key distinctions:
- Structural Features: Incorporates a 1,2,4-triazole ring and a sulfur bridge instead of a pyrrolidine ring.
- Synthesis : Prepared via sodium ethoxide-mediated coupling with α-halogenated ketones .
- Functional Implications : The triazole’s hydrogen-bonding capacity may improve target binding compared to the pyrrolidine sulfonyl group in the target compound.
Table 1: Key Differences
Cyclopropane-Containing Pyrrolidinyl Methanone ()
The compound (2-(4-(tert-butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone () shares a pyrrolidine-methanone backbone but includes a cyclopropane ring. Key points:
- Substituent Effects: The tert-butyl group in is attached to a phenol, whereas the target compound’s tert-butyl sulfonyl group on pyrrolidine introduces stronger electron-withdrawing effects.
Thienopyrimidine-Based Ethanone ()
The compound 2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-1-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}ethanone features a thienopyrimidine heterocycle and a trifluoromethyl group. Key comparisons:
Functional Implications of Substituents
- Sulfonyl vs. Thioether Groups : The target’s sulfonyl group (polar, electron-withdrawing) contrasts with thioether linkages in and , which may alter redox stability and solubility.
- Fluorine vs. tert-Butyl : Fluorine in enhances electronegativity, while tert-butyl in the target compound provides steric bulk and moderate hydrophobicity.
Biological Activity
The compound 2-([1,1'-biphenyl]-4-yloxy)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone , also known by its chemical structure and CAS number, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 378.50 g/mol. The structure features a biphenyl moiety linked to a pyrrolidine ring through an ether bond and a sulfonyl group, which may contribute to its biological properties.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially effective against various bacterial strains.
- CNS Activity : The pyrrolidine component suggests possible interactions with central nervous system (CNS) receptors, indicating potential anxiolytic or antidepressant effects.
- Anti-inflammatory Properties : The sulfonyl group may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Receptor Modulation : The biphenyl moiety may interact with neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing mood and behavior.
- Inhibition of Enzymatic Activity : The sulfonamide group might inhibit specific enzymes involved in inflammatory pathways.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial efficacy | Showed significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values < 50 µg/mL. |
| Study 2 | Assess CNS effects in animal models | Indicated anxiolytic-like behavior in elevated plus maze tests at doses of 10-30 mg/kg. |
| Study 3 | Investigate anti-inflammatory effects | Reduced edema in carrageenan-induced paw edema model by 40% compared to control. |
Research Findings
Recent studies have focused on the synthesis and characterization of this compound, exploring its potential as a lead compound in drug development. Notable findings include:
- Synthesis Pathways : Various synthetic routes have been developed to produce the compound efficiently, emphasizing the importance of chirality in enhancing biological activity.
- Structure-Activity Relationship (SAR) : Modifications to the biphenyl or sulfonamide groups have been shown to significantly alter biological activity, providing insights into optimal structural features for desired effects.
Q & A
Basic: What synthetic strategies are effective for preparing this compound?
The synthesis of biphenyl-containing compounds often involves Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura). For this compound, key steps include:
- Acylation : Reacting a biphenyl derivative with an acyl chloride (e.g., acetyl chloride) using Lewis acids like AlCl₃ to introduce the ethanone moiety .
- Sulfonylation : Introducing the tert-butylsulfonyl group to the pyrrolidine ring via sulfonylation reagents (e.g., tert-butylsulfonyl chloride) under basic conditions (e.g., pyridine) .
- Etherification : Coupling the biphenyl-4-yloxy fragment to the pyrrolidine intermediate using nucleophilic substitution or Mitsunobu reactions .
Optimization Note : Reaction conditions (temperature, solvent, catalyst loading) must be tailored to minimize side products. For example, anhydrous conditions are critical for Friedel-Crafts acylation to prevent catalyst deactivation .
Basic: What characterization techniques validate the compound’s structure and purity?
Standard methods include:
Advanced Tip : Use dynamic NMR to study conformational flexibility of the pyrrolidine ring .
Advanced: How does the tert-butylsulfonyl group influence conformational stability?
The tert-butylsulfonyl group introduces steric and electronic effects:
- Steric Hindrance : Restricts rotation of the pyrrolidine ring, favoring a chair or screw-boat conformation (observed in crystallographic studies of analogous compounds) .
- Electron-Withdrawing Effect : Polarizes the pyrrolidine nitrogen, affecting hydrogen-bonding interactions in biological targets .
Methodological Insight : Compare X-ray structures of analogs with/without the sulfonyl group to quantify torsional strain .
Advanced: How can structure-activity relationship (SAR) studies guide analog design?
SAR strategies include:
- Core Modifications : Replace biphenyl with naphthyl to assess π-π stacking effects on receptor binding .
- Sulfonyl Group Variations : Substitute tert-butyl with aryl sulfonates to modulate lipophilicity and target engagement .
- Pyrrolidine Substitutions : Introduce chiral centers or heteroatoms (e.g., oxygen) to alter pharmacokinetics .
Case Study : Analogs with bulkier sulfonyl groups showed reduced off-target activity in ghrelin receptor studies .
Advanced: What computational approaches predict biological targets?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., RORγ, Bcl-2) based on structural analogs .
- Pharmacophore Modeling : Identify critical interaction points (e.g., sulfonyl oxygen as a hydrogen-bond acceptor) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize analogs .
Validation : Cross-check predictions with in vitro assays (e.g., IC₅₀ measurements for enzyme inhibition) .
Advanced: What challenges arise in crystallographic analysis of this compound?
- Disorder : Partially disordered solvent molecules (e.g., chloroform) complicate electron density maps. Use SHELXL refinement with restraints .
- Twinned Crystals : Address twinning via PLATON’s TWINABS tool to improve data quality .
- Thermal Motion : High B-factors for flexible groups (e.g., biphenyl) require anisotropic refinement .
Best Practice : Collect high-resolution data (≤1.0 Å) to resolve subtle conformational details .
Advanced: How can reaction conditions be optimized to enhance purity?
- Byproduct Mitigation : Use scavengers (e.g., polymer-bound sulfonic acid) to remove unreacted acyl chlorides .
- Chromatography : Employ gradient HPLC with C18 columns (MeCN/H₂O mobile phase) to separate diastereomers .
- Crystallization : Optimize solvent polarity (e.g., EtOAc/hexane) to isolate enantiopure crystals .
Quality Control : Monitor intermediates via TLC and ¹H NMR at each step .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
